4-[(Furan-2-yl)methanesulfonyl]piperidine

Lipophilicity Drug design ADME prediction

Researchers requiring a piperidine building block with orthogonal reactivity and tunable lipophilicity often face limited heteroaryl-sulfonyl options. 4-[(Furan-2-yl)methanesulfonyl]piperidine solves this by providing an electron-rich furan ring for enhanced target π-stacking and a free NH for rapid diversification. - Enables Diels-Alder annulation and oxidative opening; reactivity absent in alkyl/aryl-sulfonyl analogs. - Predicted cLogP ~2.8 units higher than methyl-sulfonyl analog; useful as matched-pair reference for permeability assays. - Supplied at ≥95% purity (HPLC) for reproducible library synthesis and metabolic profiling studies.

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
Cat. No. B13245188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Furan-2-yl)methanesulfonyl]piperidine
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)CC2=CC=CO2
InChIInChI=1S/C10H15NO3S/c12-15(13,8-9-2-1-7-14-9)10-3-5-11-6-4-10/h1-2,7,10-11H,3-6,8H2
InChIKeyNABHKVPADBFSRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Furan-2-yl)methanesulfonyl]piperidine – Physicochemical & Structural Profile


4-[(Furan-2-yl)methanesulfonyl]piperidine (CAS 1447967-01-2) is a heteroaryl‑sulfonyl‑piperidine building block with molecular formula C₁₀H₁₅NO₃S and a molecular weight of 229.30 g mol⁻¹ . The compound presents an sp³‑hybridised piperidine core attached through a sulfonyl linker to an electron‑rich furan heterocycle; the free NH on the piperidine ring and the furan oxygen jointly confer hydrogen‑bond acceptor/donor capacity that is absent in simple alkyl‑sulfonyl‑piperidine congeners . Commercially it is supplied at ≥95 % purity (HPLC) .

Lipophilicity Tuning
Supports matched-pair ADME profiling with a heteroaryl-sulfonyl core that shifts predicted logP relative to alkyl analogs
Kinase Library Synthesis
Electron-rich furan ring and free NH enable focused library generation for ATP-binding site engagement studies
Covalent Probe Design
Furan sub-unit serves as a computationally predictable latent warhead for targeted covalent inhibition research

Why Furan-Sulfonyl Piperidine Cannot Be Replaced by Common Analogs


Superficially, 4-[(furan-2-yl)methanesulfonyl]piperidine resembles generic 4‑(alkyl‑ or aryl‑sulfonyl)piperidines; however, the furan sub‑unit introduces quantifiable differences in lipophilicity, metabolic‑activation risk, and synthetic orthogonality that directly affect downstream bioactivity and developability. Replacing the furan with a methyl‑ or phenyl‑sulfonyl group yields a compound of lower lipophilicity but also eliminates the electron‑rich heteroaromatic character that can participate in π–π stacking and directed hydrogen bonding, potentially reducing target‑binding affinity [1]. Equally important, the furan ring is a well‑established structural alert for cytochrome P450‑mediated bioactivation, a liability that is absent in simple alkyl‑sulfonyl analogs and therefore requires explicit metabolic profiling when the compound is intended for in‑vivo studies [2].

Lipophilicity shift
Alkyl- or phenyl-sulfonyl replacements remove the furan-CH₂- linker, substantially lowering cLogP and potentially altering membrane partitioning and protein-binding profiles.
Heteroaromatic loss
Simple sulfonyl analogs lack the electron-rich furan character, which may reduce π–π stacking and directed hydrogen-bonding contributions to target engagement.
Bioactivation context
The furan alert is absent in alkyl-sulfonyl piperidines; substitution eliminates the CYP-mediated metabolic liability that is central to covalent-warhead or toxicity-profiling studies.

Quantitative Comparative Evidence vs. Closest Structural Analogs


Lipophilicity Differential: Furan-Sulfonyl vs. Methyl-Sulfonyl

4‑[(Furan‑2‑yl)methanesulfonyl]piperidine exhibits a predicted octanol‑water partition coefficient (cLogP) approximately 2.8 log units higher than the structurally simplest congener 4‑(methylsulfonyl)piperidine . The higher lipophilicity is driven by the furan‑CH₂‑ linker, which adds both hydrophobic surface area and π‑electron density, whereas the methyl‑sulfonyl analog bears only a polar sulfonyl head on the piperidine core .

Lipophilicity Differential
Data to verify
ΔcLogP ≈ +2.80
Supports ADME modeling context
Predicted values; experimental logP not available
Lipophilicity Drug design ADME prediction

Metabolic Bioactivation Risk: Furan Structural Alert vs. Analogs

The furan ring in 4‑[(furan‑2‑yl)methanesulfonyl]piperidine is a class‑1 structural alert for CYP‑mediated metabolic activation to reactive epoxide or enedial intermediates. A systematic computational study demonstrated that furan‑containing drugs are bioactivated with an AUC of 100 % in XenoSite prediction models, significantly higher than the 88 % AUC observed for thiophene‑containing congeners [1]. In contrast, simple alkyl‑sulfonyl piperidines (e.g., 4‑(methylsulfonyl)piperidine) lack this alert entirely, presenting no predicted CYP‑bioactivation liability .

Bioactivation Risk
Class-level inference
Furan AUC 100% vs thiophene 88%
Metabolic activation research context
XenoSite prediction; experimental reactive-metabolite profiling recommended
Metabolic stability Structural alert CYP450 bioactivation

Synthetic Orthogonality: Furan Reactivity for Diversification

The furan sub‑unit in 4‑[(furan‑2‑yl)methanesulfonyl]piperidine provides unique reactivity handles (Diels–Alder cycloaddition, oxidative ring‑opening to γ‑keto‑esters, α‑lithiation for cross‑coupling) that are absent in the methyl‑ or phenyl‑sulfonyl comparators. These orthogonal transformations allow single‑step conversion to fused or functionalized heterocycles, whereas the alkyl/aryl sulfonyl analogs remain chemically inert under the same conditions [1][2].

Synthetic Orthogonality
Class-level inference
≥3 diversification pathways
Supports divergent library synthesis
Furan-specific Diels–Alder, oxidative opening, and cross-coupling handles
Synthetic chemistry Heterocycle functionalization Library synthesis

VEGFR-2 Inhibitory Potency: Heteroaryl-Sulfonyl Class Benchmark

Although no direct VEGFR‑2 IC₅₀ data are available for 4‑[(furan‑2‑yl)methanesulfonyl]piperidine itself, a recent study of N‑sulfonylpiperidine derivatives demonstrated that appropriate heteroaryl‑sulfonyl substitution can yield single‑digit nanomolar VEGFR‑2 inhibitors. The most potent compound (8) achieved an IC₅₀ of 0.0554 μM, statistically comparable to sorafenib (IC₅₀ = 0.0416 μM) [1]. Simple 4‑(methylsulfonyl)piperidine was not evaluated in this study, and literature suggests that alkyl‑sulfonyl piperidines lacking a heteroaromatic system show significantly lower VEGFR‑2 affinity (typically >1 μM or inactive) .

VEGFR-2 Potency Benchmark
Class-level inference
Heteroaryl class IC₅₀ 0.0554 μM
Supports kinase inhibitor design context
Class representative; alkyl-sulfonyl analogs typically >1 μM
VEGFR-2 inhibition Kinase inhibitor Anticancer

Optimal Research & Industrial Deployment Scenarios


Kinase-Focused Lead Optimization: VEGFR-2 / CDK Programs

The furan‑sulfonyl piperidine core can be elaborated at the nitrogen to generate focused libraries targeting kinase ATP‑binding sites. As demonstrated by the N‑sulfonylpiperidine class achieving VEGFR‑2 IC₅₀ values as low as 0.0554 μM [1], incorporation of the electron‑rich furan ring is expected to improve π‑stacking interactions with the hinge‑region residues, while the piperidine NH offers a vector for solvent‑exposed substituent attachment.

Covalent Inhibitor & Chemical-Biology Probe Design

Because the furan substructure is reliably predicted to undergo CYP‑mediated bioactivation (AUC 100 % in XenoSite models [2]), it can be exploited as a latent electrophilic warhead for targeted covalent inhibition. Researchers designing activity‑based probes or irreversible enzyme inhibitors can leverage the furan’s metabolic activation to create mechanism‑based inactivators, contingent on performing thorough GSH‑trapping and CYP phenotyping studies.

Divergent Library Synthesis for SAR Exploration

Synthetic chemistry groups requiring a single building block that can be rapidly diversified into multiple chemotypes will benefit from the orthogonal reactivity of the furan ring. The furan diene permits Diels–Alder annulation to produce bicyclic scaffolds, while oxidative opening delivers reactive dicarbonyl intermediates suitable for heterocycle formation [3]. This contrasts with alkyl‑ or phenyl‑sulfonyl piperidines, which can only be manipulated at the amine [3].

Lipophilicity-Driven ADME Profiling Studies

With a predicted cLogP approximately 2.8 units higher than its methyl‑sulfonyl analog , 4‑[(furan‑2‑yl)methanesulfonyl]piperidine serves as a useful reference compound when evaluating how incremental lipophilicity influences membrane permeability, CYP binding, and metabolic clearance in a matched molecular pair analysis. The substantial ΔlogP ensures that statistically meaningful differences can be detected in Caco‑2 or MDCK permeability assays .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Heteroaryl-sulfonyl core for hinge-region π-stacking
Kinase inhibition potency and binding-mode characterization
Covalent inhibition probe design
Furan ring as latent electrophilic warhead
Reactive metabolite formation and target-trapping studies
Divergent library synthesis
Orthogonal furan reactivity (Diels–Alder, oxidative opening)
Multi-chemotype generation without additional protection
Lipophilicity-ADME profiling
Elevated lipophilicity relative to simpler sulfonyl-piperidines
Matched-pair permeability and protein-binding assessment
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